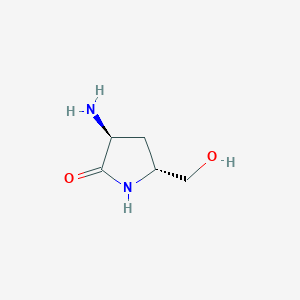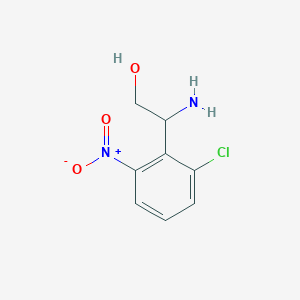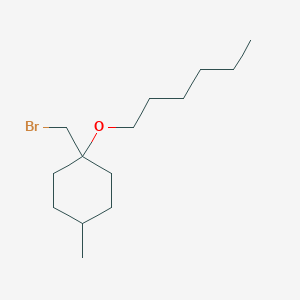
2-(2-Oxoethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxoethyl)benzonitrile is an organic compound with the molecular formula C9H7NO. It is characterized by the presence of a nitrile group (-CN) and a ketone group (-CO-) attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Oxoethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of o-tolunitrile with methyl 2-bromobenzoate in the presence of a base such as sodium hydride in anhydrous dimethylformamide (DMF) or dioxane. The reaction mixture is typically refluxed under a nitrogen atmosphere to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturers and may involve variations of the synthetic routes mentioned above.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of benzylamine derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzonitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the nitrile group.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Oxoethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxoethyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, further modifying the activity of the compound. These interactions can affect various biochemical pathways, making the compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-(2-Bromophenyl)-2-oxoethyl)benzonitrile: Contains a bromine atom, which can participate in additional substitution reactions.
Uniqueness
2-(2-Oxoethyl)benzonitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H7NO |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C9H7NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,6H,5H2 |
Clave InChI |
YNCKQFODQLBDRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















